

# WEHI-345: A Technical Guide to a Potent and Selective RIPK2 Inhibitor

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Compound of Interest		
Compound Name:	WEHI-345	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **WEHI-345**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NOD signaling pathway in inflammatory and autoimmune diseases.

## **Chemical Structure and Properties**

**WEHI-345** is a small molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. Its chemical structure and key properties are summarized below.



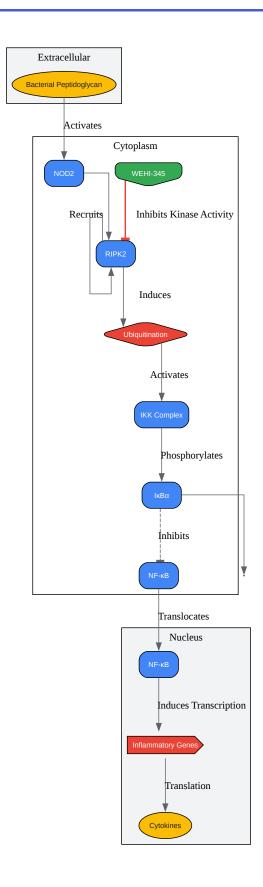
Property	Value
IUPAC Name	N-[2-[4-amino-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]-4-pyridinecarboxamide[1][2]
Chemical Formula	C22H23N7O[1][3]
Molecular Weight	401.46 g/mol [3][4]
CAS Number	1354825-58-3[1][2]
Appearance	Crystalline solid/Solid powder[1][2]
Purity	≥98%[1][2]
Solubility	Soluble in DMSO (2 mg/mL) and DMF (2 mg/mL). Slightly soluble in Ethanol.[1]

### **Mechanism of Action and Signaling Pathway**

**WEHI-345** is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase RIPK2.[2][4] RIPK2 is a critical downstream signaling molecule of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[5] Upon activation by bacterial peptidoglycans, NOD receptors recruit RIPK2, leading to its autophosphorylation and subsequent ubiquitination. This initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[5][6]

**WEHI-345** binds to the ATP-binding pocket of RIPK2, thereby blocking its kinase activity.[7] This inhibition delays RIPK2 ubiquitination and subsequent NF-κB activation, ultimately leading to a reduction in the production of inflammatory mediators.[4][8][9]





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WEHI-345 inhibits RIPK2 kinase activity, blocking the NOD signaling pathway.



## **Biological and Pharmacological Properties**

**WEHI-345** exhibits potent and selective inhibition of RIPK2, leading to anti-inflammatory effects in both in vitro and in vivo models.

**In Vitro Activity** 

Parameter	Value	Cell Line/System
RIPK2 IC50	0.13 μM[3][4]	Recombinant human RIPK2
RIPK2 Kd	46 nM[10]	
Selectivity	>10,000 nM for RIPK1, RIPK4, and RIPK5[10]	
Cellular Activity	Inhibition of MDP-induced RIPK2 autophosphorylation at 500 nM.[4]	Raw 267.4 cells
Potent blockade of MDP- induced TNF and IL-6 transcription at 500 nM.[4]	Bone Marrow-Derived Macrophages (BMDMs)	
Reduction of mRNA levels of NF-κB targets (TNF, IL-8, IL-1β, A20) at 500 nM.[4]	THP-1 cells	<del>-</del>

**In Vivo Activity** 

Animal Model	Dosing Regimen	Key Findings
Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice	20 mg/kg, intraperitoneal injection, twice daily for 6 days[4]	Reduced disease score, inflammatory infiltrate, and histological score. Improved body weight and reduced cytokine and chemokine levels.[4]

# **Experimental Protocols**



This section provides detailed methodologies for key experiments involving WEHI-345.

### In Vitro RIPK2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **WEHI-345** against recombinant RIPK2.

#### Materials:

- Recombinant human RIPK2
- ATP
- Kinase substrate (e.g., myelin basic protein)
- WEHI-345
- · Kinase buffer
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- Microplate reader

#### Protocol:

- Prepare a serial dilution of WEHI-345 in DMSO.
- In a 384-well plate, add the kinase buffer, recombinant RIPK2, and the WEHI-345 dilutions.
- Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
- Incubate the plate at room temperature for a specified time (e.g., 1 hour).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
- The luminescence signal, which is proportional to the kinase activity, is measured using a microplate reader.



Calculate the percent inhibition for each concentration of WEHI-345 and determine the IC₅o value by fitting the data to a dose-response curve.

# Cellular Assay for Inhibition of MDP-Induced Cytokine Production

Objective: To assess the ability of **WEHI-345** to inhibit the production of pro-inflammatory cytokines in response to NOD2 stimulation.

#### Materials:

- THP-1 cells or Bone Marrow-Derived Macrophages (BMDMs)
- Cell culture medium
- Muramyl dipeptide (MDP)
- WEHI-345
- ELISA kit for TNF-α and IL-6 or RT-qPCR reagents
- 96-well cell culture plates

#### Protocol:

- Seed THP-1 cells or BMDMs in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of WEHI-345 (e.g., 0-1000 nM) for 1 hour.
- Stimulate the cells with MDP (e.g., 10 μg/mL) for a specified time (e.g., 4-8 hours for RT-qPCR, 24 hours for ELISA).[4]
- For cytokine protein measurement (ELISA): Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
- For cytokine mRNA measurement (RT-qPCR): Lyse the cells and extract total RNA. Perform reverse transcription to generate cDNA, followed by quantitative PCR using primers specific



for TNF- $\alpha$ , IL-6, and a housekeeping gene for normalization.

 Calculate the percent inhibition of cytokine production at each WEHI-345 concentration and determine the IC<sub>50</sub> value.

# In Vivo Efficacy in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To evaluate the therapeutic efficacy of **WEHI-345** in a mouse model of multiple sclerosis.

#### Materials:

- C57BL/6 mice
- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin
- WEHI-345
- Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

#### Protocol:

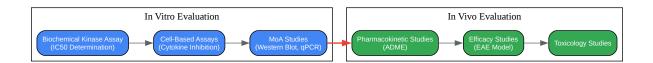
- Induce EAE in C57BL/6 mice by subcutaneous immunization with MOG<sub>35-55</sub> peptide emulsified in CFA.
- Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
- Begin treatment with **WEHI-345** (20 mg/kg, intraperitoneally, twice daily) or vehicle control at the onset of clinical signs (typically around day 10-12).[4]
- Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5.



- At the end of the study, collect tissues (e.g., spinal cord, brain) for histological analysis of inflammation and demyelination.
- Collect blood samples to measure plasma levels of cytokines and chemokines.
- Analyze the data to compare the disease severity, histological scores, and cytokine levels between the WEHI-345-treated and vehicle-treated groups.

## **Experimental and Logical Workflows**

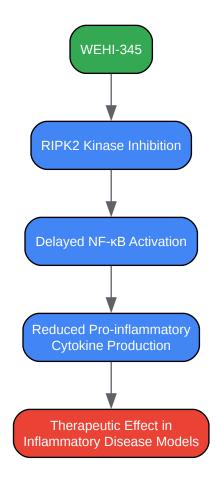
The following diagrams illustrate a typical experimental workflow for evaluating a RIPK2 inhibitor like **WEHI-345** and the logical relationship of its inhibitory action.



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Typical experimental workflow for the evaluation of **WEHI-345**.





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Logical flow of **WEHI-345**'s inhibitory action and therapeutic effect.

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